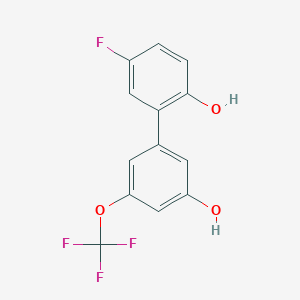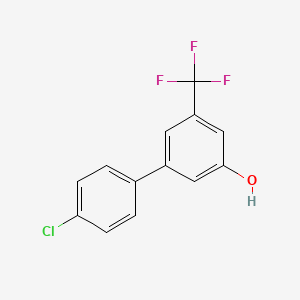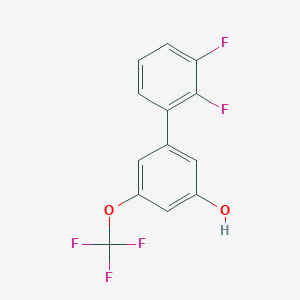
5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol, 95% (5-ACPT-95%) is an organic compound with a wide range of applications in scientific research. The compound is synthesized by a reaction of 3-trifluoromethylphenol and 3-aminocarbonylbenzene in the presence of an acid catalyst. It is widely used in laboratory experiments due to its high purity and stability.
Mécanisme D'action
5-ACPT-95% acts as a catalyst in the reaction of 3-trifluoromethylphenol and 3-aminocarbonylbenzene. The reaction is initiated by the protonation of the amine group of the 3-aminocarbonylbenzene by the acid catalyst. This protonation leads to the formation of a carbocation, which is then attacked by the 3-trifluoromethylphenol. The resulting product is 5-ACPT-95%.
Biochemical and Physiological Effects
5-ACPT-95% has no known biochemical or physiological effects. The compound is highly stable and does not react with other compounds, making it safe to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-ACPT-95% in laboratory experiments include its high purity and stability. The compound is highly soluble in organic solvents, making it easy to use in a variety of experiments. Additionally, the reaction of 3-trifluoromethylphenol and 3-aminocarbonylbenzene is relatively simple and can be completed in a short period of time. The major limitation of using 5-ACPT-95% in laboratory experiments is the fact that it is not readily available in large quantities.
Orientations Futures
The future directions for 5-ACPT-95% include the development of new synthesis methods, the application of the compound in the synthesis of new compounds, and the exploration of its potential uses in pharmaceuticals. Additionally, further research is needed to determine the precise mechanism of action of the compound. Other potential future directions include the development of new analytical methods for the detection and quantification of the compound, and the exploration of its potential uses in the production of polymers and other materials.
Méthodes De Synthèse
The reaction of 3-trifluoromethylphenol and 3-aminocarbonylbenzene in the presence of an acid catalyst is the most common method of synthesizing 5-ACPT-95%. This reaction is carried out at a temperature of around 80 °C, with a molar ratio of 3-trifluoromethylphenol to 3-aminocarbonylbenzene of 1:1. The reaction is complete in about 2 hours, and yields a product with a purity of 95%.
Applications De Recherche Scientifique
5-ACPT-95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 5-amino-3-trifluoromethylphenol and 5-aminocarbonyl-3-trifluoromethyl-benzoic acid. It is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. Additionally, it is used as a catalyst in the synthesis of polymers, and as a stabilizing agent in the production of polyurethane foam.
Propriétés
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-10(6-12(19)7-11)8-2-1-3-9(4-8)13(18)20/h1-7,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWKHENJYOCNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686598 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261900-75-7 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














